molecular formula C16H20ClNOS B6319826 (4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride CAS No. 1158507-62-0

(4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride

Cat. No.: B6319826
CAS No.: 1158507-62-0
M. Wt: 309.9 g/mol
InChI Key: XPGOQIUWRSGNSA-UHFFFAOYSA-N
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Description

(4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride is a chemical compound with the molecular formula C16H20ClNOS. It is known for its unique structure, which includes a methoxybenzyl group and a methylthiobenzyl group attached to an amine hydrochloride. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with 4-(methylthio)benzylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The methoxy and methylthio groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Halogenated derivatives, nucleophilic substitution products

Scientific Research Applications

(4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxybenzyl)amine hydrochloride
  • (4-Methylthio)benzylamine hydrochloride
  • (4-Methoxyphenyl)methanamine hydrochloride

Uniqueness

(4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS.ClH/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14;/h3-10,17H,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGOQIUWRSGNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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